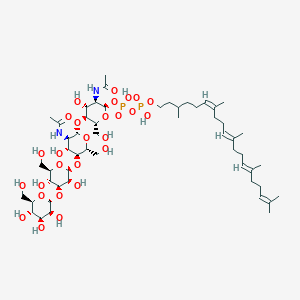

alpha-D-Mannosyl-beta-D-mannosyl-diacetylchitobiosyldiphosphodolichol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

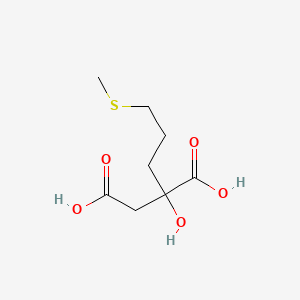

Alpha-D-Man-(1->3)-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-alpha-D-GlcNAc(PP-Dol) is an alpha-D-Man-(1->3)-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-D-GlcNAc(PP-Dol) in which the anomeric centre has alpha-configuration. It is a conjugate acid of an alpha-D-Man-(1->3)-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-alpha-D-GlcNAc(PP-Dol)(2-).

Scientific Research Applications

1. Mannosylphosphoryldolichol-mediated O-mannosylation

Mannosylphosphoryldolichol (Man-P-Dol) plays a crucial role in the O-mannosylation of yeast glycoproteins, which involves the transfer of mannosyl units to serine/threonine residues in synthetic peptide acceptors. This process, catalyzed by PMT1, is specific to the alpha-isoprene unit and the anomeric configuration of the mannosyl-phosphoryl linkage of the lipophilic mannosyl donor. This has been demonstrated through enzyme studies with partially purified preparations of PMT1 from Saccharomyces cerevisiae (Dotson et al., 1995).

2. Synthesis of 6-deoxy sugars and beta-D-rhamnosides

An approach for the synthesis of beta-D-rhamnopyranosides using 2,3-O-benzyl or related 4,6-O-[alpha-(2-(2-iodophenyl)ethylthiocarbonyl)benzylidene]-mannosyl thioglycosides has been developed. This process involves glycosylation and subsequent reductive radical fragmentation to produce the 6-deoxy sugar, demonstrating a route for synthesizing complex sugars from D-mannosyl glycosyl donors (Crich & Yao, 2004).

3. Mannosylations with various donors

Mannosylations using donors with electron-withdrawing groups at O-3, O-4, or O-6 positions have been found to be beta-selective, except when donors had 3-O-acyl and 6-O-acetyl groups. This selective mannosylation process, influenced by the presence of electron-withdrawing groups, demonstrates the versatility and complexity of mannosyl donor reactions (Baek et al., 2009).

4. Glycosylphosphatidylinositol mannosyltransferase-I activity

Glycosylphosphatidylinositol mannosyltransferase I (GPIMT-I) activity has been characterized, showing its role in transferring mannosyl residue from beta-mannosylphosphoryldolichol (beta-Man-P-Dol) to glucosamine-alpha(1,6)(acyl)phosphatidylinositol (GlcN-aPI). This study highlights the specificity of GPIMT-I for the beta-mannosyl-phosphoryl linkage and its preference for the saturated alpha-isoprene unit in the dolichyl moiety of Man-P-Dol (Deluca et al., 1994).

properties

Molecular Formula |

C53H92N2O27P2 |

|---|---|

Molecular Weight |

1251.2 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl] [hydroxy-[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C53H92N2O27P2/c1-27(2)13-9-14-28(3)15-10-16-29(4)17-11-18-30(5)19-12-20-31(6)21-22-73-83(69,70)82-84(71,72)81-51-39(55-33(8)61)43(65)47(37(26-59)77-51)78-50-38(54-32(7)60)42(64)48(36(25-58)76-50)79-53-46(68)49(41(63)35(24-57)75-53)80-52-45(67)44(66)40(62)34(23-56)74-52/h13,15,17,19,31,34-53,56-59,62-68H,9-12,14,16,18,20-26H2,1-8H3,(H,54,60)(H,55,61)(H,69,70)(H,71,72)/b28-15+,29-17+,30-19-/t31?,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47-,48-,49+,50+,51-,52-,53+/m1/s1 |

InChI Key |

LXNPFZYOWOXRQK-SGCJZEHESA-N |

Isomeric SMILES |

CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)NC(=O)C)O)NC(=O)C |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)NC(=O)C)O)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-octadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262663.png)